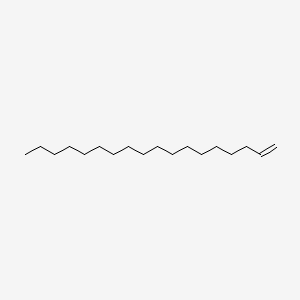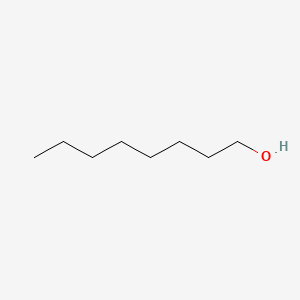
(1R,2R)-2-bromocyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-bromocyclohexan-1-ol: is a chiral organic compound with the molecular formula C6H11BrO. It is a brominated derivative of cyclohexanol, featuring a bromine atom and a hydroxyl group attached to adjacent carbon atoms in a cyclohexane ring. The compound exists as a pair of enantiomers, with the (1R,2R) configuration being one of them. This compound is of interest in various fields due to its unique stereochemistry and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-bromocyclohexan-1-ol typically involves the bromination of cyclohexanol. One common method is the reaction of cyclohexanol with bromine in the presence of a base, such as sodium hydroxide, under controlled conditions to ensure the formation of the desired stereoisomer. The reaction can be represented as follows:
Cyclohexanol+Br2→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2R)-2-bromocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form cyclohexanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) under appropriate conditions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexanol.
Substitution: Corresponding substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry: (1R,2R)-2-bromocyclohexan-1-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and stereospecific interactions. Its ability to interact with biological molecules in a stereospecific manner provides insights into enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of chiral drugs. Its stereochemistry can influence the pharmacokinetics and pharmacodynamics of drug candidates, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stereochemistry enable the production of high-value products with specific properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-bromocyclohexan-1-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom and the hydroxyl group. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks.
In biological systems, the compound’s stereochemistry plays a crucial role in its interactions with enzymes and receptors. The (1R,2R) configuration can lead to specific binding interactions, influencing the compound’s biological activity and selectivity.
Comparaison Avec Des Composés Similaires
(1S,2S)-2-bromocyclohexan-1-ol: The enantiomer of (1R,2R)-2-bromocyclohexan-1-ol with opposite stereochemistry.
Cyclohexanol: The parent compound without the bromine atom.
2-bromocyclohexanone: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical and biological systems
Propriétés
IUPAC Name |
(1R,2R)-2-bromocyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCLCZHZXKWRV-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B7770581.png)




